Isoconazole is an imidazole antifungal compound primarily used for treating superficial skin and vaginal infections. It belongs to the class of azole antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The chemical formula for isoconazole is C₁₈H₁₄Cl₄N₂O, and its IUPAC name is 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole . Isoconazole is known for its effectiveness against various fungal pathogens and is often compared to other antifungal agents like clotrimazole.
Isoconazole's antifungal activity stems from its interaction with ergosterol biosynthesis in fungal cells. It inhibits the enzyme lanosterol 14α-demethylase, an essential step in ergosterol production. This disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].
Isoconazole is generally well-tolerated when used topically as directed. However, some side effects like burning, itching, or irritation at the application site can occur []. It's essential to note that:
Isoconazole exhibits potent antifungal activity against a range of fungi, including dermatophytes and yeasts. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis and ultimately compromises the integrity of the fungal cell membrane . Studies have shown that it has similar efficacy to clotrimazole in treating conditions such as athlete's foot and candidiasis.
Isoconazole can be synthesized through various methods, with the most notable being:
The synthesis process is characterized by its efficiency and relatively high yield when optimized correctly.
Isoconazole is primarily used in:
Research on isoconazole's interactions indicates that it may affect cytochrome P450 enzymes involved in drug metabolism. This could potentially lead to drug-drug interactions when administered concurrently with other medications metabolized by these enzymes . Further studies are necessary to fully understand the implications of these interactions on therapeutic efficacy and safety.
Isoconazole shares structural and functional similarities with other azole antifungals. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Clotrimazole | C₁₄H₁₁Cl₂N₃ | Broad-spectrum antifungal; commonly used in creams. |
| Bifonazole | C₁₅H₁₂Cl₂N₂O | Similar mechanism; used in topical formulations. |
| Posaconazole | C₁₈H₁₈Cl₂N₄O₃ | Broader spectrum against systemic fungal infections. |
Isoconazole's uniqueness lies in its specific structural configuration that enhances its affinity for fungal enzymes while minimizing toxicity to human cells. Its dual activity against both dermatophytes and yeasts distinguishes it from some other azole derivatives that may be more selective for one type of pathogen over another .
Isoconazole is an azole antifungal compound with the molecular formula C18H14Cl4N2O and a molecular weight of 416.13 g/mol [1] [3]. This compound belongs to the imidazole class of antifungals, characterized by the presence of four chlorine atoms in its structure [20]. The empirical formula reflects the precise atomic composition of the molecule, consisting of 18 carbon atoms, 14 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom [4] [7].
Table 1: Molecular Properties of Isoconazole
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl4N2O |
| Molecular Weight | 416.13 g/mol |
| CAS Number | 27523-40-6 |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole |
The International Union of Pure and Applied Chemistry (IUPAC) name for isoconazole is 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole, which systematically describes the arrangement of atoms and functional groups within the molecule [2] [4]. This systematic nomenclature provides a precise description of the molecular structure, highlighting the presence of the imidazole ring, the dichlorophenyl and dichlorobenzyl moieties, and the ether linkage that connects these structural components [3] [7].
The imidazole ring in isoconazole is a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [5] [21]. This ring system serves as the active pharmacophore of the molecule, playing a crucial role in its mechanism of action by binding to the iron atom in the fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) enzyme [6] [13].
Table 6: Properties of the Imidazole Ring in Isoconazole
| Property | Description |
|---|---|
| Structure | Five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 |
| Aromaticity | Aromatic system with 6 π-electrons (a pair from protonated nitrogen and one from each of the remaining four atoms) |
| Polarity | Highly polar with dipole moment of 3.67 D, contributing to solubility properties |
| Tautomerism | Can exist in two equivalent tautomeric forms as hydrogen can bind to either nitrogen atom |
| Functional Role | Serves as the active pharmacophore that binds to the iron atom in fungal CYP51 enzyme |
The imidazole ring in isoconazole exhibits aromaticity due to the presence of a planar ring containing 6 π-electrons, with a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms in the ring [5] [21]. This aromatic character contributes to the stability of the molecule and influences its chemical reactivity [20] [21]. The imidazole ring also demonstrates tautomerism, as the hydrogen atom can bind to either of the nitrogen atoms, resulting in two equivalent tautomeric forms [5] [21].
Isoconazole contains two distinct chlorinated aromatic moieties: a 2,4-dichlorophenyl group and a 2,6-dichlorobenzyl group [1] [3]. These structural components contribute significantly to the physicochemical properties of the molecule, particularly its lipophilicity and membrane penetration capabilities [6] [20].
Table 7: Properties of Dichlorophenyl and Dichlorobenzyl Moieties in Isoconazole
| Moiety | Position in Molecule | Structural Characteristics | Functional Significance |
|---|---|---|---|
| 2,4-Dichlorophenyl | Attached to the stereocenter carbon atom | Phenyl ring with chlorine atoms at positions 2 and 4, creating an asymmetric electron distribution | Contributes to lipophilicity and membrane penetration; influences stereochemical properties |
| 2,6-Dichlorobenzyl | Connected to the ether oxygen | Benzyl group with chlorine atoms at positions 2 and 6, creating steric hindrance around the methylene group | Enhances lipophilicity; chlorine atoms provide steric bulk that affects molecular conformation |
The 2,4-dichlorophenyl moiety is attached to the stereocenter carbon atom and features chlorine atoms at positions 2 and 4 of the phenyl ring [3] [7]. This arrangement creates an asymmetric electron distribution within the aromatic ring, influencing the electronic properties and reactivity of this portion of the molecule [6] [20]. The 2,6-dichlorobenzyl moiety, on the other hand, is connected to the ether oxygen and contains chlorine atoms at positions 2 and 6 of the benzyl group [3] [7]. The positioning of these chlorine atoms creates steric hindrance around the methylene group, affecting the conformational flexibility of this structural component [6] [20].
The ether linkage in isoconazole consists of a C-O-C bond that connects the stereocenter carbon to the dichlorobenzyl group [3] [7]. This structural feature plays a crucial role in determining the three-dimensional conformation of the molecule and influences its interaction with target enzymes [9] [20].
Table 8: Properties of the Ether Linkage in Isoconazole
| Property | Description |
|---|---|
| Structure | C-O-C linkage connecting the stereocenter carbon to the dichlorobenzyl group |
| Bond Angles | Typical C-O-C bond angle of approximately 110-112°, creating a bent structure |
| Rotational Freedom | Allows rotational freedom around the C-O bonds, contributing to conformational flexibility |
| Electronic Properties | Oxygen atom contains two lone pairs of electrons that can act as hydrogen bond acceptors |
| Functional Significance | Provides optimal spatial arrangement between the imidazole ring and the dichlorobenzyl group; contributes to binding affinity and molecular recognition |
The ether linkage in isoconazole exhibits a typical C-O-C bond angle of approximately 110-112°, creating a bent structure that influences the overall molecular geometry [9] [20]. This linkage allows rotational freedom around the C-O bonds, contributing to the conformational flexibility of the molecule [9] [20]. The oxygen atom in the ether linkage contains two lone pairs of electrons that can act as hydrogen bond acceptors, potentially facilitating interactions with target proteins or other molecules [9] [21].
Isoconazole possesses one stereocenter at the carbon atom that connects the dichlorophenyl group, the imidazole-ethyl group, and the ether linkage [10] [11]. This stereocenter gives rise to two enantiomers: the R-enantiomer and the S-enantiomer [10] [11]. These enantiomers are mirror images of each other and are not superimposable, a property known as chirality [10] [11].
Table 9: Stereochemistry and Chirality of Isoconazole
| Aspect | Description |
|---|---|
| Stereocenter Location | Carbon atom connecting the 2,4-dichlorophenyl group, the imidazole-ethyl group, and the ether linkage |
| R Enantiomer | Configuration where, according to Cahn-Ingold-Prelog rules, the priority groups are arranged clockwise |
| S Enantiomer | Configuration where, according to Cahn-Ingold-Prelog rules, the priority groups are arranged counterclockwise |
| Racemic Mixture | Equal mixture of R and S enantiomers, commonly used in pharmaceutical formulations |
| Biological Significance | Potential differences in biological activity between enantiomers due to stereoselective interactions with target enzymes |
The R-enantiomer of isoconazole has a configuration where, according to the Cahn-Ingold-Prelog rules, the priority groups around the stereocenter are arranged in a clockwise direction [10] [11]. Conversely, the S-enantiomer has a configuration where these priority groups are arranged in a counterclockwise direction [10] [12]. Commercially, isoconazole is available both as a racemic mixture (equal amounts of R and S enantiomers) and as the pure S-enantiomer [11] [12].
The stereocenter in isoconazole is located at the carbon atom that connects the 2,4-dichlorophenyl group, the imidazole-ethyl group, and the ether linkage [10] [11]. The configuration of this stereocenter determines the spatial arrangement of these structural components and influences the three-dimensional structure of the molecule [10] [11].
According to the Cahn-Ingold-Prelog rules for assigning absolute configuration, the priority of the groups attached to the stereocenter in isoconazole is determined by the atomic number of the atoms directly connected to the stereocenter [10] [11]. In the case of isoconazole, the priority order is typically: 2,4-dichlorophenyl group > imidazole-ethyl group > ether linkage > hydrogen [10] [12]. Based on this priority order, the absolute configuration of the stereocenter can be assigned as either R or S [10] [12].
Research has shown that the S-enantiomer of isoconazole has been isolated and characterized, with the Chemical Abstracts Service (CAS) registry number 322764-96-5 [1] [12]. The pure S-enantiomer has a specific optical rotation that distinguishes it from the racemic mixture [11] [12]. The stereochemical purity of isoconazole enantiomers can be determined using chiral chromatographic techniques, such as high-performance liquid chromatography with chiral stationary phases [10] [11].
Isoconazole nitrate is the most common salt form of isoconazole used in pharmaceutical formulations [14] [17]. It is formed by the reaction of isoconazole base with nitric acid, resulting in a salt with the molecular formula C18H15Cl4N3O4 and a molecular weight of 479.14 g/mol [14] [18].
Table 10: Salt Forms of Isoconazole
| Salt Form | Molecular Formula | Molecular Weight | Characteristics | Pharmaceutical Use |
|---|---|---|---|---|
| Isoconazole Nitrate | C18H15Cl4N3O4 | 479.14 g/mol | White crystalline powder with melting point 178-186°C; improved stability and solubility compared to free base | Most common form used in commercial formulations; used in creams, solutions, and vaginal tablets |
| Isoconazole Base | C18H14Cl4N2O | 416.13 g/mol | White or almost white powder; less water-soluble than the nitrate salt | Less commonly used in pharmaceutical preparations |
| Other Salt Forms | Various | Varies by counter-ion | Limited information available in literature; potentially include hydrochloride, sulfate forms | Not widely reported in commercial pharmaceutical formulations |
The structure of isoconazole nitrate consists of the isoconazole cation and the nitrate anion [14] [19]. The isoconazole cation is formed by protonation of one of the nitrogen atoms in the imidazole ring, while the nitrate anion (NO3-) serves as the counter-ion [14] [18]. This salt formation enhances the stability and solubility of isoconazole, making it more suitable for pharmaceutical applications [14] [17].
Isoconazole nitrate appears as a white crystalline powder with a melting point of 178-186°C [17] [18]. It is very slightly soluble in water, soluble in methanol, and slightly soluble in ethanol (96%) [18] [19]. The nitrate salt form of isoconazole demonstrates improved physicochemical properties compared to the free base, including enhanced stability and solubility [14] [17].
Table 2: Molecular Properties of Isoconazole Nitrate
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl4N3O4 |
| Molecular Weight | 479.14 g/mol |
| CAS Number | 24168-96-5 |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate |
Like the base form, isoconazole nitrate can exist as a racemic mixture or as the pure S-enantiomer [12] [14]. The S-enantiomer of isoconazole nitrate has been characterized and is identified by the Chemical Abstracts Service (CAS) registry number 66666686 [12] [14]. The stereochemical properties of isoconazole are preserved in the nitrate salt form, with the stereocenter maintaining its configuration [12] [14].
Table 3: Physical Properties of Isoconazole
| Property | Value |
|---|---|
| Physical State | White or almost white powder |
| Melting Point (Nitrate Salt) | 178-186°C |
| Solubility (Base) | Practically insoluble in water, very soluble in methanol, freely soluble in ethanol (96%) |
| Solubility (Nitrate Salt) | Very slightly soluble in water, soluble in methanol, slightly soluble in ethanol (96%) |
Environmental Hazard